Pyridine trifluoroacetate

Catalog No.
S707437
CAS No.
464-05-1
M.F
C7H6F3NO2
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine trifluoroacetate

CAS Number

464-05-1

Product Name

Pyridine trifluoroacetate

IUPAC Name

pyridine;2,2,2-trifluoroacetic acid

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

NRTYMEPCRDJMPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=NC=C1.C(=O)(C(F)(F)F)O

Organic Synthesis:

  • Acylation Reagent: Pyr-TFA functions as a mild and efficient acylation reagent for various organic compounds. It readily transfers the trifluoroacetyl group (-COCHFCF3) to alcohols, amines, and phenols, enabling the introduction of this functional group into diverse molecules. This plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules [, ].
  • Activation Agent: Pyr-TFA can activate carboxylic acids for further reactions like peptide coupling or esterification. It forms a reactive intermediate with the carboxylic acid, facilitating nucleophilic substitution reactions [].
  • Dehydrating Agent: Pyr-TFA exhibits dehydrating properties, enabling the removal of water molecules from certain functional groups. This is useful in reactions like aldol condensations and dehydration of amides to nitriles [].

Analytical Chemistry:

  • Sample Preparation: Pyr-TFA is often used in sample preparation for various analytical techniques like mass spectrometry (MS) and liquid chromatography (LC). It can improve the volatility and ionization efficiency of analytes, leading to better sensitivity and detection [].
  • Cleaving Agent: Pyr-TFA can cleave certain bonds in biomolecules, such as peptide bonds and O-glycosidic linkages. This allows for the analysis of the resulting fragments by techniques like MS, providing valuable information about the structure and composition of the biomolecule [].

Other Applications:

  • Catalyst: Pyr-TFA can act as a catalyst for various organic reactions, accelerating the reaction rate and improving efficiency. This is particularly useful in reactions involving sluggish substrates [].
  • Decomposition Reagent: Pyr-TFA can be used to decompose certain metal complexes, facilitating the isolation and purification of the desired metal species [].

Pyridine trifluoroacetate is a chemical compound with the molecular formula C₇H₆F₃NO₂. It is a salt formed from pyridine and trifluoroacetic acid, characterized by the presence of a trifluoroacetate anion. This compound is known for its unique properties, including its ability to form reversed micelles in organic solvents, which can be useful in various chemical applications . Pyridine trifluoroacetate exhibits a distinct structure where the pyridine nitrogen is protonated, leading to changes in its electronic properties and reactivity .

PyTFA is a corrosive and irritant compound. It can cause skin irritation, serious eye damage, and respiratory tract irritation upon exposure.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling PyTFA.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures according to local regulations.

Data:

  • PyTFA has not been assigned a specific flammability rating but should be handled with caution due to the presence of organic components.
: The compound can be involved in photochemical processes when combined with pyridine N-oxides and trifluoroacetic anhydride, promoting high-yielding trifluoromethylation reactions .
  • Acid-Base Reactions: In the presence of strong acids like trifluoroacetic acid, pyridine trifluoroacetate undergoes protonation, affecting its electronic structure and reactivity towards other substrates .
  • Pyridine trifluoroacetate can be synthesized through several methods:

    • Direct Reaction: Pyridine can be dissolved in trifluoroacetic acid and heated to produce pyridine trifluoroacetate crystals. This method is straightforward and yields high-purity products .
    • Trifluoroacetylation of Amines: Using a combination of trichloroacetonitrile and triphenylphosphine, amines can be trifluoroacetylated to form pyridine trifluoroacetate under mild conditions .

    Pyridine trifluoroacetate has various applications across different fields:

    • Organic Synthesis: It serves as a reagent for the synthesis of complex organic molecules through trifluoroacetylation reactions.
    • Material Science: Due to its ability to form micelles, it is utilized in studies involving colloidal systems and nanomaterials .
    • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their biological activity .

    Interaction studies involving pyridine trifluoroacetate often focus on its reactivity with other compounds. For instance, it has been shown to participate in electron transfer processes when combined with redox-active species. These interactions are crucial for understanding its role in photochemical transformations and the stability of reaction intermediates .

    Pyridine trifluoroacetate shares similarities with several other compounds derived from pyridine or containing the trifluoroacetyl group. Here are some comparable compounds:

    CompoundStructure CharacteristicsUnique Features
    PyridineAromatic nitrogen-containing heterocycleBase properties; used as a solvent
    Trifluoroacetic AcidStrong acid with three fluorine atoms attached to acetic acidHighly reactive; used as a reagent in acylation
    Pyridinium TriflateSalt form of pyridine with a triflate anionUseful in nucleophilic substitution reactions
    2-PyridoneKeto form of pyridine derivativeExhibits tautomerism; used in various organic syntheses
    3-PyridinolHydroxy derivative of pyridineShows different reactivity patterns compared to pyridine

    Pyridine trifluoroacetate's uniqueness lies in its specific combination of properties derived from both the pyridine moiety and the trifluoroacetate group, allowing it to function effectively as both a reagent and a solvent in organic reactions while also demonstrating potential biological activities.

    Direct Neutralization Approaches Using Pyridine and Trifluoroacetic Acid

    The direct neutralization of pyridine with trifluoroacetic acid represents the most straightforward synthetic approach for pyridine trifluoroacetate preparation [1]. This method involves the simple acid-base reaction between pyridine (molecular formula C₅H₅N) and trifluoroacetic acid (molecular formula C₂HF₃O₂) to form the corresponding pyridinium salt [2]. The reaction proceeds through protonation of the nitrogen atom in pyridine by the strongly acidic trifluoroacetic acid, resulting in the formation of pyridinium trifluoroacetate with the molecular formula C₇H₆F₃NO₂ [3] [4].

    The mechanism of this neutralization follows a straightforward proton transfer pathway where the lone pair of electrons on the pyridine nitrogen atom accepts a proton from trifluoroacetic acid [5]. This process forms a stable ionic compound through electrostatic interactions between the positively charged pyridinium cation and the negatively charged trifluoroacetate anion [6]. The reaction is highly exothermic due to the strong acidity of trifluoroacetic acid (pKa approximately 0.23) and the basic nature of pyridine (pKa of conjugate acid approximately 5.25) [5].

    Research conducted by Mukhlall and Hersh demonstrated that direct neutralization in diethyl ether yields pyridine trifluoroacetate with exceptional efficiency, achieving 88% yield under ambient conditions [1]. The reaction proceeds rapidly at room temperature, typically completing within minutes of mixing the reactants [1]. The choice of solvent significantly influences the reaction outcome, with diethyl ether providing optimal conditions for product crystallization and isolation [1].

    The stoichiometry of the reaction requires equimolar quantities of pyridine and trifluoroacetic acid to achieve complete conversion [1] [3]. Excess pyridine can lead to the formation of pyridine-solvated complexes, while excess trifluoroacetic acid may result in product decomposition or side reactions [5]. Temperature control during the neutralization process is crucial, as excessive heat can promote undesired thermal decomposition pathways [5].

    Studies investigating the kinetics of this neutralization reaction have revealed that the process follows second-order kinetics, with the rate being proportional to the concentrations of both pyridine and trifluoroacetic acid [5]. The activation energy for this reaction is relatively low, explaining the rapid reaction rate observed at ambient temperatures [5]. The reaction rate constant increases with temperature, although high temperatures may compromise product stability [5].

    Anhydride-Mediated Synthesis Routes

    Anhydride-mediated synthesis routes utilize trifluoroacetic anhydride as the trifluoroacetylating agent, offering an alternative pathway to pyridine trifluoroacetate formation [7] [8]. This approach involves the reaction of pyridine with trifluoroacetic anhydride, which serves both as an acylating agent and as a source of trifluoroacetate groups [9] [10]. The mechanism differs fundamentally from direct neutralization, proceeding through nucleophilic attack of pyridine on the electrophilic carbonyl carbon of the anhydride [8].

    Keumi and colleagues developed a particularly effective anhydride-mediated route using 2-(trifluoroacetyloxy)pyridine as an intermediate [8]. This method involves the initial reaction of 2-pyridinol with trifluoroacetic anhydride to form the trifluoroacetylating reagent, which subsequently reacts with pyridine under mild conditions [8]. The process demonstrates remarkable efficiency, with yields ranging from 75% to 95% depending on reaction conditions [8].

    The anhydride-mediated approach offers several advantages over direct neutralization methods [9] [10]. The reaction conditions are generally milder, often proceeding at room temperature without the need for elevated temperatures [8]. Additionally, the anhydride method provides better control over product purity, as the by-products are typically easier to remove through standard purification techniques [8].

    Research by Kawase and coworkers explored the trifluoroacetylation of dimethylamino-substituted pyridines using trifluoroacetic anhydride [7]. Their studies revealed that the reaction proceeds through initial nucleophilic attack by the pyridine nitrogen on the anhydride carbonyl, followed by rearrangement and subsequent product formation [7]. The yields obtained through this method ranged from 65% to 85%, with higher yields observed for electron-rich pyridine derivatives [7].

    The mechanistic pathway involves the formation of an acylpyridinium intermediate, which undergoes subsequent transformation to yield the final trifluoroacetate salt [7] [8]. The intermediate can be isolated and characterized, providing valuable insights into the reaction mechanism [7]. Nuclear magnetic resonance studies have confirmed the structure of these intermediates and their role in the overall transformation [7].

    Temperature optimization studies have shown that anhydride-mediated synthesis can be performed across a wide temperature range, from ambient conditions to elevated temperatures approaching 100°C [9] [10]. Higher temperatures generally accelerate the reaction rate but may also promote side reactions or product decomposition [7]. The optimal temperature range for most anhydride-mediated syntheses falls between 40°C and 60°C [7] [8].

    Solvent Effects on Reaction Efficiency

    Solvent selection plays a critical role in determining the efficiency and outcome of pyridine trifluoroacetate synthesis [11] [12]. The choice of solvent affects multiple aspects of the reaction, including reactant solubility, reaction kinetics, product crystallization, and ease of purification [13] [14]. Systematic investigations have revealed significant variations in reaction yields and product quality depending on the solvent system employed [11] [12].

    Diethyl ether has emerged as the optimal solvent for direct neutralization reactions, consistently delivering the highest yields (88%) among tested solvents [1]. The low polarity of diethyl ether facilitates the crystallization of pyridine trifluoroacetate, enabling straightforward product isolation through filtration [1]. Additionally, the relatively low boiling point of diethyl ether simplifies solvent removal during workup procedures [1].

    Acetonitrile represents another effective solvent choice, particularly for reactions requiring enhanced solubility of ionic intermediates [15] [12]. Studies have demonstrated that acetonitrile-based systems achieve yields of approximately 60% for direct neutralization approaches [11]. The polar aprotic nature of acetonitrile promotes ionic dissociation while maintaining good solubility for both reactants and products [15] [12].

    Alcoholic solvents, including ethanol and methanol, generally produce lower yields compared to ethereal or nitrile solvents [11] [12]. Ethanol-based systems typically achieve yields around 49%, while methanol shows similar performance [12]. The protic nature of these solvents may interfere with the reaction mechanism through competitive hydrogen bonding interactions [12] [5].

    Dichloromethane serves as an excellent medium for anhydride-mediated syntheses and is particularly valuable during workup procedures [15] [16]. Its non-polar character facilitates the extraction of organic products while allowing for efficient washing with aqueous phases [15]. Many large-scale processes employ dichloromethane for both reaction and purification steps [15] [17].

    The influence of solvent polarity on reaction outcomes has been systematically investigated [11] [12]. Higher polarity solvents generally favor the formation and stabilization of ionic intermediates, while lower polarity solvents promote product crystallization [11]. The dielectric constant of the solvent correlates strongly with reaction efficiency, with optimal values falling in the range of 4-10 [11] [12].

    SolventYield (%)Polarity IndexKey Advantages
    Diethyl Ether882.8Excellent product crystallization
    Acetonitrile605.8Good ionic solubility
    Ethanol494.3Environmentally benign
    Methanol495.1Low cost, easy handling
    DichloromethaneVariable3.1Excellent for extractions

    Large-Scale Production Considerations

    Large-scale production of pyridine trifluoroacetate requires careful consideration of multiple factors including cost-effectiveness, process safety, environmental impact, and product quality consistency [17] [18]. Industrial synthesis methods must balance high yields with practical considerations such as equipment requirements, waste generation, and regulatory compliance [19] [20].

    The scalability of direct neutralization approaches has been demonstrated in commercial applications, with several manufacturers producing kilogram quantities using optimized protocols [17] [3]. These processes typically employ continuous flow reactors to ensure consistent product quality and improved heat management [20]. The use of flow chemistry allows for precise control of reaction parameters and reduces the risk of thermal runaway reactions [20].

    Cost analysis studies indicate that raw material expenses represent the largest component of production costs, with trifluoroacetic acid accounting for approximately 60-70% of total material costs [17] [21]. Pyridine costs contribute an additional 20-25%, while solvents and other reagents comprise the remaining expenses [17] [21]. Process optimization efforts focus primarily on maximizing conversion efficiency to minimize raw material waste [17].

    Equipment considerations for large-scale production include the need for corrosion-resistant materials due to the acidic nature of trifluoroacetic acid [22] [19]. Stainless steel reactors with appropriate protective coatings are commonly employed, although glass-lined vessels may be preferred for smaller scale operations [22] [19]. Adequate ventilation systems are essential to manage hydrogen fluoride evolution that may occur under certain reaction conditions [19].

    Process intensification strategies have been implemented to improve production efficiency and reduce capital costs [20]. Microreactor technology enables rapid heat and mass transfer, resulting in shorter reaction times and improved yield consistency [20]. These systems also offer enhanced safety characteristics due to the small hold-up volumes and improved process control capabilities [20].

    Quality control measures for large-scale production include real-time monitoring of reaction parameters such as temperature, pH, and conductivity [17] [3]. Analytical methods employing high-performance liquid chromatography and nuclear magnetic resonance spectroscopy ensure product purity meets specification requirements [3] [4]. Typical commercial products achieve purities exceeding 98% through optimized crystallization and washing procedures [3] [21].

    Production ScaleTypical Yield (%)Key ChallengesOptimization Strategies
    Laboratory (1-100 g)85-90Heat managementSmall scale reactors
    Pilot Scale (1-10 kg)80-85Process developmentFlow chemistry
    Commercial (>100 kg)75-82Cost optimizationContinuous processes

    Environmental considerations include the management of acidic waste streams and the recovery of unreacted starting materials [22] [17]. Neutralization of waste streams requires careful pH control and appropriate disposal of resulting salts [22]. Solvent recovery systems are typically implemented to minimize waste generation and reduce operating costs [17].

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    464-05-1

    Dates

    Last modified: 08-15-2023

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